molecular formula C12H10N4O3 B2405149 N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 900001-95-8

N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2405149
CAS No.: 900001-95-8
M. Wt: 258.237
InChI Key: LLJDDMIIAWVEMK-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes both carbamoyl and pyridazine groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 2-aminobenzoic acid with hydrazine to form a hydrazide intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction can produce reduced carbamoylphenyl derivatives.

Scientific Research Applications

N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives and carbamoyl-containing molecules. Examples include:

  • N-(2-carbamoylphenyl)-6-oxo-1H-pyridazine-3-carboxylate
  • 2-carbamoylphenyl-6-oxo-1H-pyridazine-3-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-11(18)7-3-1-2-4-8(7)14-12(19)9-5-6-10(17)16-15-9/h1-6H,(H2,13,18)(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJDDMIIAWVEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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